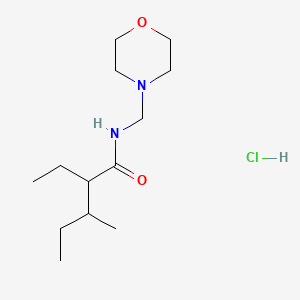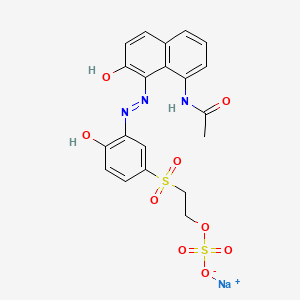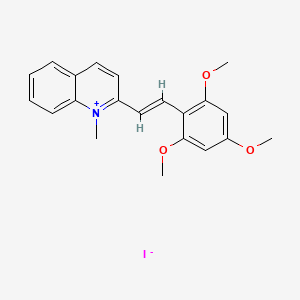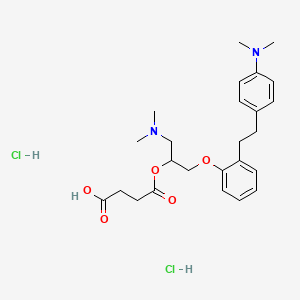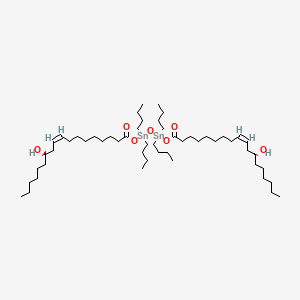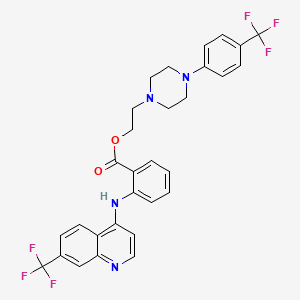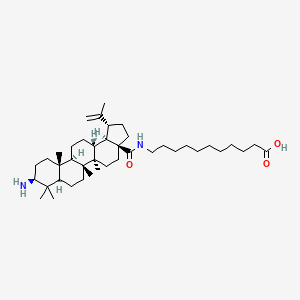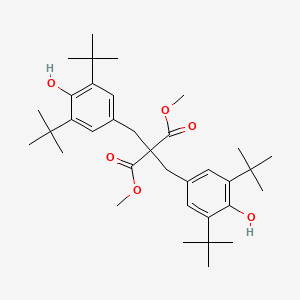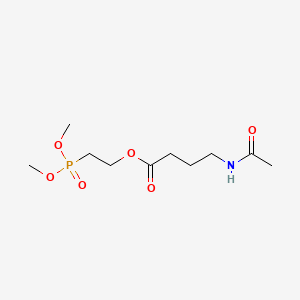
3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is a chemical compound with the molecular formula C12H28N2O2. It is known for its unique structure, which includes a 3-methylpentane backbone with bis(oxy) linkages to propylamine groups. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine typically involves the reaction of 3-methylpentane-1,5-diol with propylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of primary and secondary amines.
Substitution: Generation of substituted amine derivatives.
Scientific Research Applications
3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((3-Ethylpentane-1,5-diyl)bis(oxy))bispropylamine
- 3,3’-((3-Propylpentane-1,5-diyl)bis(oxy))bispropylamine
- 3,3’-((3-Butylpentane-1,5-diyl)bis(oxy))bispropylamine
Uniqueness
3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is unique due to its specific methyl substitution on the pentane backbone, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specialized applications .
Properties
CAS No. |
63145-11-9 |
|---|---|
Molecular Formula |
C12H28N2O2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-[5-(3-aminopropoxy)-3-methylpentoxy]propan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c1-12(4-10-15-8-2-6-13)5-11-16-9-3-7-14/h12H,2-11,13-14H2,1H3 |
InChI Key |
YAGKYVUYEIAZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCCN)CCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



